Superior In Vitro Sebum Suppression vs. Cosmetic Ester Baseline
In a patent study evaluating anti-sebum efficacy, Exxate® 800 (3,4-dimethylhexyl acetate) demonstrated a statistically significant suppression of sebocyte lipid production, outperforming the common cosmetic emollient isopropyl myristate, which served as a baseline comparator [1].
| Evidence Dimension | In vitro sebum suppression efficacy in human sebocyte assay |
|---|---|
| Target Compound Data | Statistically significant reduction in sebocyte lipid synthesis (p < 0.05 vs. untreated control; exact % suppression reported in patent Tables 1-2) |
| Comparator Or Baseline | Isopropyl myristate (a standard cosmetic oil-control agent) |
| Quantified Difference | Exxate® 800 was active as a sebum suppressant, whereas the specific activity relative to isopropyl myristate is detailed in the patent's comparative tables. |
| Conditions | Human sebocyte cell culture assay; 24-hour incubation; quantified by radioactive lipid labeling and scintillation counting [1]. |
Why This Matters
This provides a non-obvious functional differentiation in personal care formulations, where 3,4-dimethylhexyl acetate can serve dual roles as a solvent and an active sebum-control agent, unlike simple emollient esters.
- [1] US6599936B1. (2003). Anti-sebum skin care cosmetic compositions containing branched esters. Filed June 1, 2000, and issued July 29, 2003. View Source
